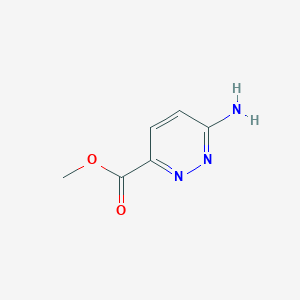

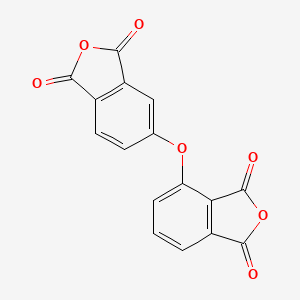

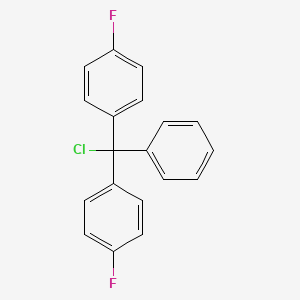

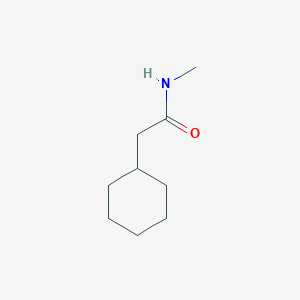

![molecular formula C14H17NO B1315929 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 83507-33-9](/img/structure/B1315929.png)

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

Overview

Description

“3-Benzyl-3-azabicyclo[3.2.1]octan-8-one” is a chemical compound with the molecular formula C14H17NO . It has a molecular weight of 215.29100 . This compound is a part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of “this compound”, has been a subject of research for many years . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H17NO . The InChI code for this compound is 1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.14g/cm3, a boiling point of 342.9°C at 760 mmHg, and a flash point of 151°C .Scientific Research Applications

Synthesis and Structural Studies

A series of derivatives of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one have been synthesized and studied, providing insights into their structural and conformational characteristics. For instance, the synthesis of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives has been achieved, with detailed studies involving IR, 1H, and 13C NMR spectroscopy (Diez et al., 1991). Additionally, research has focused on the relative and absolute configurations of various isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones, employing crystallography to determine their molecular structures and conformations (Brzezinski et al., 2013).

Conformational Analysis

Conformational studies of N-substituted 8-azabicyclo[3.2.1]octan-3-ones revealed that these ketones typically adopt a chair-envelope conformation. This research enhances the understanding of the molecular behavior of these compounds, particularly in solution (Arias et al., 1986).

Synthesis Methodologies

Innovative synthetic methods for creating 2-substituted 8-azabicyclo[3.2.1]octan-3-ones have been explored, contributing to the field of organic chemistry and medicinal research. These include approaches using aqueous NaOH solutions of varying concentrations, highlighting the versatility and potential of these compounds in synthetic chemistry (Jung et al., 2006).

Pharmacological Studies

Although excluded from the initial request, it's noteworthy that there has been significant research into the pharmacological properties of derivatives of this compound, particularly in exploring their potential as neurokinin (NK1) antagonists, which could imply broader therapeutic applications (Huscroft et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Biochemical Pathways

Given its structural similarity to tropane alkaloids , it may influence similar biochemical pathways.

Biochemical Analysis

Biochemical Properties

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one plays a significant role in various biochemical reactions. It has been observed to interact with κ-opioid receptors, exhibiting agonist activity . This interaction suggests that this compound may influence pain perception and mood regulation. Additionally, this compound has shown cytotoxic activity against different tumor cell lines, including glioblastoma, medulloblastoma, and hepatocellular carcinoma . The nature of these interactions involves binding to specific receptor sites, leading to downstream signaling effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In tumor cells, it induces cytotoxicity, leading to cell death . This compound also influences cell signaling pathways, particularly those associated with opioid receptors, which can alter gene expression and cellular metabolism. The impact on cell function includes modulation of pain signals and potential anti-cancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with κ-opioid receptors . This binding activates the receptor, leading to a cascade of intracellular events that result in altered gene expression and enzyme activity. The compound’s structural rigidity, provided by its bicyclic backbone, enhances its binding affinity and specificity for these receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained receptor activation and continuous cytotoxic effects on tumor cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits analgesic properties by activating κ-opioid receptors . At higher doses, it can induce toxic effects, including severe cytotoxicity and potential organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation, leading to the formation of metabolites that may also exhibit biological activity . These metabolic processes can affect the overall efficacy and toxicity of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic and toxicological profiles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization determines the sites of action within the cell and contributes to the compound’s overall biological effects.

Properties

IUPAC Name |

3-benzyl-3-azabicyclo[3.2.1]octan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDAOVIVXGHHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576131 | |

| Record name | 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83507-33-9 | |

| Record name | 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.